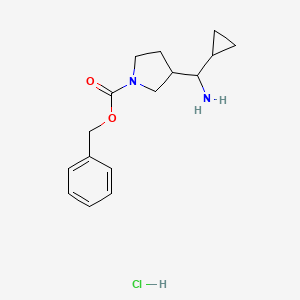

Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride

CAS No.:

Cat. No.: VC15850242

Molecular Formula: C16H23ClN2O2

Molecular Weight: 310.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H23ClN2O2 |

|---|---|

| Molecular Weight | 310.82 g/mol |

| IUPAC Name | benzyl 3-[amino(cyclopropyl)methyl]pyrrolidine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C16H22N2O2.ClH/c17-15(13-6-7-13)14-8-9-18(10-14)16(19)20-11-12-4-2-1-3-5-12;/h1-5,13-15H,6-11,17H2;1H |

| Standard InChI Key | HGKOOHZVPLDXSO-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C(C2CCN(C2)C(=O)OCC3=CC=CC=C3)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₆H₂₃ClN₂O₂, with a molar mass of 310.82 g/mol. Its IUPAC name, benzyl 3-[amino(cyclopropyl)methyl]pyrrolidine-1-carboxylate hydrochloride, reflects three key structural features:

-

A pyrrolidine ring (5-membered saturated nitrogen heterocycle) at the core.

-

A cyclopropylmethylamine side chain at the 3-position of the pyrrolidine, introducing steric complexity and potential hydrogen-bonding interactions.

-

A benzyloxycarbonyl (Cbz) protecting group at the 1-position, which enhances stability during synthetic procedures .

The hydrochloride salt form improves aqueous solubility, a critical factor for biological testing.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₃ClN₂O₂ | |

| Molecular Weight | 310.82 g/mol | |

| CAS Registry Number | 1363405-70-2 | |

| IUPAC Name | Benzyl 3-[amino(cyclopropyl)methyl]pyrrolidine-1-carboxylate hydrochloride | |

| SMILES Notation | C1CC1C(C2CCN(C2)C(=O)OCC3=CC=CC=C3)N.Cl |

Synthetic Methodologies

General Synthesis Strategy

Although no direct synthesis protocol for this compound is published, retrosynthetic analysis and analogous procedures indicate a multi-step sequence :

-

Pyrrolidine Functionalization:

-

Cbz Protection:

-

Salt Formation:

-

Hydrochloric acid treatment to precipitate the hydrochloride salt, enhancing crystallinity and stability.

-

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | NH₃, NaBH₃CN, MeOH, 0°C → RT | 78 | |

| 2 | Cbz-Cl, NaOH, H₂O/THF, 0°C → RT | 85 | |

| 3 | HCl (g), Et₂O, 0°C | 92 |

Analytical Characterization

Key spectroscopic data from related compounds provide insights into expected properties:

-

¹H NMR:

-

IR:

-

N-H stretch: ~3300 cm⁻¹

-

C=O (carbamate): 1700–1740 cm⁻¹

-

-

MS (ESI+): m/z 275.2 [M-Cl]⁺ (calculated for C₁₆H₂₂N₂O₂)

Pharmaceutical Applications and Biological Relevance

Drug Discovery Intermediate

Pyrrolidine derivatives serve as privileged scaffolds in medicinal chemistry due to:

-

Conformational rigidity from the saturated ring, improving target binding.

-

Versatile functionalization at multiple positions for structure-activity relationship (SAR) studies .

The cyclopropane moiety in this compound may enhance metabolic stability compared to straight-chain analogs, as demonstrated in related kinase inhibitors.

Future Research Directions

Synthetic Optimization

-

Develop enantioselective routes using chiral auxiliaries or asymmetric catalysis.

-

Explore continuous flow chemistry to improve reaction efficiency .

Biological Screening

Priority targets for in vitro testing include:

-

Neurodegenerative disease targets: β-secretase (BACE1) for Alzheimer’s disease.

-

Oncological kinases: Bruton’s tyrosine kinase (BTK) in hematological cancers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume